4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid
CAS No.: 1142211-10-6
Cat. No.: VC2403098
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142211-10-6 |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | 4-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C16H20N2O4/c1-16(2,3)18-9-11(8-13(18)19)14(20)17-12-6-4-10(5-7-12)15(21)22/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,21,22) |
| Standard InChI Key | CPVQVSILCQNSOF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Introduction
Structural Characteristics and Chemical Features
At position 3 of the pyrrolidinone ring, a carbonyl group extends to form an amide linkage with a para-substituted benzoic acid moiety. This creates an extended conjugated system where the amide nitrogen is directly attached to the aromatic ring of the benzoic acid portion. The para position of this aromatic ring bears a carboxylic acid functional group, which provides an acidic center capable of ionization under physiological conditions .
The presence of multiple functional groups within this single molecule creates a complex electronic environment. The pyrrolidinone ring contains an amide bond within its cyclic structure, which limits conformational flexibility in this portion of the molecule. The tert-butyl substituent on the pyrrolidinone nitrogen increases the lipophilicity of the compound while also creating steric hindrance that may affect intermolecular interactions.
The linking amide group between the pyrrolidinone and the benzoic acid moiety serves as both a hydrogen bond donor (through the NH) and acceptor (through the carbonyl oxygen). Similarly, the carboxylic acid group on the benzoic acid portion can participate in hydrogen bonding interactions as both donor and acceptor, as well as form salt bridges in appropriate environments. These characteristics make the compound capable of multiple types of non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, which may be relevant to its potential biological activities.
The pricing structure reveals considerable variation between suppliers, with a significant price difference between the smallest package (500mg) and larger quantities (5g) . This pricing pattern is typical for research chemicals where economies of scale in production are balanced against limited market demand. The compound appears to be available in purities of at least 97%, which is suitable for most research applications .
Several major scientific supply companies distribute this compound, including Matrix Scientific, whose products are further distributed through larger scientific supply chains such as VWR and Avantor . The compound is also available through chemical databases and procurement platforms that facilitate research chemical sourcing . Most suppliers provide basic characterization data, including CAS number, molecular formula, and molecular weight, to confirm the identity of the compound .
The pricing information indicates that 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid is positioned as a specialty research chemical rather than a bulk industrial compound . This positioning aligns with its current applications in medicinal chemistry research and drug development, where relatively small quantities are typically required for initial screening and characterization studies .
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